Benzofuran-5-sulfonyl chloride
Overview
Description
Benzofuran-5-sulfonyl chloride is a chemical compound . It is a derivative of benzofuran, a class of compounds that are ubiquitous in nature and have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .
Synthesis Analysis
Benzofuran and its derivatives can be synthesized through various methods. For instance, a complex benzofuran derivative can be constructed by a unique free radical cyclization cascade . Another method involves the construction of a benzofuran ring through proton quantum tunneling . These methods have been found to have fewer side reactions and high yield, making them conducive for the construction of complex benzofuran ring systems .
Molecular Structure Analysis
The unique structural features of benzofuran and its wide array of biological activities make it a privileged structure in the field of drug discovery . Benzofuran and its derivatives are found to be suitable structures, existing widely in natural products and unnatural compounds with a wide range of biological and pharmacological applications .
Chemical Reactions Analysis
Benzofuran compounds, including Benzofuran-5-sulfonyl chloride, have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . This makes them potential natural drug lead compounds .
Scientific Research Applications
- Application Summary: Benzofuran derivatives, such as benzofuran-5-ol, have been synthesized and tested for their in vitro antifungal activity against Candida, Aspergillus species, and Cryptococcus neoformans .
- Results: The benzofuran-5-ol derivative showed good antifungal activity, suggesting that it is a promising antifungal agent .
- Application Summary: Benzofuran derivatives have been used in the synthesis of benzofuran rings. Novel methods for constructing benzofuran rings have been discovered in recent years .
- Methods of Application: A complex benzofuran derivative is constructed by a unique free radical cyclization cascade, which is an excellent method for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds .
- Results: This method has resulted in the construction of complex benzofuran ring systems with fewer side reactions and high yield .
Antifungal Activity
Synthesis of Benzofuran Rings
- Application Summary: Benzofuran derivatives have been found to be suitable structures, existing widely in natural products and unnatural compounds with a wide range of biological and pharmacological applications . They have been used as antimicrobial agents active toward different clinically approved targets .
- Results: Benzofuran derivatives have been found to be active against bacterial, viral, inflammatory, and protozoal diseases .
Antimicrobial Activity
Cancer Treatment
- Application Summary: Some benzofuran derivatives, such as psoralen, 8-methoxypsoralen and angelicin have been used in the treatment of skin diseases such as cancer or psoriasis .
- Results: The unique structural features of benzofuran and its wide array of biological activities make it a privileged structure in the field of drug discovery, especially in the search for efficient antimicrobial candidates .
- Application Summary: Benzofuran derivatives are also widely harnessed in the preparation of different polymers, i.e., polyamides, polyarylates, polybenzimidazoles, and polyesters . They have also found applications in the synthesis of several dyes including dye-sensitized solar cells and industrial dyes .
- Results: The synthesis of these polymers and dyes using benzofuran derivatives has been successful .
Treatment of Skin Diseases
Synthesis of Polymers and Dyes
Safety And Hazards
Future Directions
Benzofuran and its derivatives, including Benzofuran-5-sulfonyl chloride, have attracted considerable attention in the fields of drug invention and development due to their wide range of biological and pharmacological applications . They are seen as potential natural drug lead compounds, and there is ongoing research into their properties and potential uses .
properties
IUPAC Name |
1-benzofuran-5-sulfonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClO3S/c9-13(10,11)7-1-2-8-6(5-7)3-4-12-8/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXQKXPTYOGEXEN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CO2)C=C1S(=O)(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70695124 | |
Record name | 1-Benzofuran-5-sulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70695124 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Benzofuran-5-sulfonyl chloride | |
CAS RN |
869885-60-9 | |
Record name | 1-Benzofuran-5-sulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70695124 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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